molecular formula C10H13N5 B2999213 N-[amino(imino)methyl]indoline-1-carboximidamide CAS No. 411211-41-1

N-[amino(imino)methyl]indoline-1-carboximidamide

Cat. No.: B2999213
CAS No.: 411211-41-1
M. Wt: 203.249
InChI Key: REPFDPVKFFPIOG-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]indoline-1-carboximidamide is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 g/mol This compound is known for its unique structure, which includes an indoline ring system and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]indoline-1-carboximidamide typically involves the reaction of indoline derivatives with guanidine compounds under specific conditions. One common method includes the use of indoline-1-carboxylic acid as a starting material, which is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]indoline-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[amino(imino)methyl]indoline-1-carboxylic acid, while reduction may produce N-[amino(imino)methyl]indoline-1-carboxamide .

Scientific Research Applications

N-[amino(imino)methyl]indoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]indoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[amino(imino)methyl]indoline-1-carboxamide
  • N-[amino(imino)methyl]indoline-1-carboxylic acid
  • N-[amino(imino)methyl]indoline-1-carboxylate

Uniqueness

N-[amino(imino)methyl]indoline-1-carboximidamide is unique due to its specific indoline ring system combined with a carboximidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

N-(diaminomethylidene)-2,3-dihydroindole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9(12)14-10(13)15-6-5-7-3-1-2-4-8(7)15/h1-4H,5-6H2,(H5,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFDPVKFFPIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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